N'-(1H-pyrazol-5-yl)ethanimidamide

ROCK2 inhibition kinase profiling chemical probe

N'-(1H-pyrazol-5-yl)ethanimidamide is a validated ROCK2 inhibitor (IC50=3 nM) with >500-fold selectivity over PKG1, essential for cytoskeletal dynamics and fibrosis research. Its minimal scaffold (MW=124.14) enables systematic SAR derivatization. Also disclosed as a tissue-selective androgen receptor modulator (SARM) for prostate cancer models. Available at ≥98% purity with documented lot-to-lot consistency. Procure this precise tautomeric form—generic pyrazole analogs cannot replicate its binding profile or selectivity window.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B7959149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1H-pyrazol-5-yl)ethanimidamide
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=NN1)N
InChIInChI=1S/C5H8N4/c1-4(6)8-5-2-3-7-9-5/h2-3H,1H3,(H3,6,7,8,9)
InChIKeyBRRSKCVTYDXQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1H-pyrazol-5-yl)ethanimidamide: Physicochemical and Regulatory Profile for Informed Procurement


N'-(1H-pyrazol-5-yl)ethanimidamide (CAS 51247-95-1, molecular formula C5H8N4, molecular weight 124.14 g/mol) is a small-molecule heterocyclic compound comprising a pyrazole core linked to an ethanimidamide moiety [1]. This compound is also synonymously referenced as N-(1H-pyrazol-3-yl)acetimidamide and is identified by the research code QC-8576 [2]. It is classified as a hazardous chemical for industry use only and is not designated for human therapeutic or veterinary applications [3]. The compound's pyrazole scaffold and amidine functional group render it a versatile building block in medicinal chemistry and chemical biology, particularly for the development of kinase inhibitors and selective androgen receptor modulators [4][5]. Commercially, it is available from multiple vendors at purity levels typically ranging from 95% to 99%, with recommended storage at 2–8°C in sealed, dry containers .

Procurement Risks of Substituting N'-(1H-pyrazol-5-yl)ethanimidamide with Generic Pyrazole Analogs


The procurement decision for N'-(1H-pyrazol-5-yl)ethanimidamide cannot be simplified by substituting it with other unsubstituted pyrazole derivatives or commercially available acetimidamides due to the precise orientation of the amidine substituent and the resulting tautomeric equilibria, which critically influence both target-binding affinity and cross-reactivity profiles [1]. In BindingDB screening, this compound exhibited a stark differential in kinase inhibition—displaying potent nanomolar activity against ROCK2 (IC50 = 3 nM) while demonstrating substantially lower affinity for cGMP-dependent protein kinase 1 (PKG1) with an IC50 of 1.70E+3 nM, translating to a >500-fold selectivity window within the AGC kinase family [2][3]. Such a specific interaction landscape is unlikely to be replicated by simple pyrazole analogs lacking the precise 1H-pyrazol-5-yl ethanimidamide configuration, as minor structural modifications to the pyrazole core or amidine geometry would alter hydrogen-bonding capacity and electronic distribution, potentially yielding irrelevant or misleading activity data in downstream assays [4]. Therefore, substituting this compound with a structurally related but non-identical analog introduces substantial scientific uncertainty regarding target engagement and selectivity, which directly compromises the reproducibility of structure-activity relationship (SAR) studies and the validity of comparative pharmacological profiling [5].

N'-(1H-pyrazol-5-yl)ethanimidamide: Quantitative Differentiation and Experimental Performance Benchmarks


ROCK2 Inhibitory Potency: N'-(1H-pyrazol-5-yl)ethanimidamide Achieves Single-Digit Nanomolar IC50 Comparable to Established Selective Inhibitors

N'-(1H-pyrazol-5-yl)ethanimidamide demonstrates potent inhibitory activity against human Rho-associated protein kinase 2 (ROCK2), with an IC50 of 3 nM determined via an in vitro biochemical assay using recombinant N-terminal GST-tagged human ROCK2 expressed in baculovirus-infected Sf9 cells [1]. For comparison, SR-3677, a well-characterized selective ROCK2 inhibitor, exhibits an IC50 of approximately 3 nM in similar enzyme assays [2], placing N'-(1H-pyrazol-5-yl)ethanimidamide in the same high-potency tier as established chemical probes. In contrast, moderately potent ROCK2 inhibitors such as RM-04 (a pyrazolone-based scaffold) require micromolar concentrations with an IC50 of 4.62 µM to achieve comparable target engagement [3].

ROCK2 inhibition kinase profiling chemical probe

Kinase Selectivity Profile: >500-Fold Discrimination Between ROCK2 and PKG1 Demonstrates AGC Kinase Family Specificity

N'-(1H-pyrazol-5-yl)ethanimidamide exhibits pronounced selectivity within the AGC kinase family, as evidenced by a direct comparative inhibition assay against cGMP-dependent protein kinase 1 (PKG1). While the compound potently inhibits ROCK2 with an IC50 of 3 nM, it displays an IC50 of 1.70E+3 nM (1.7 µM) against PKG1 under identical biochemical conditions [1]. This translates to a calculated selectivity index of approximately 567-fold favoring ROCK2 over PKG1 [2]. For reference, the optimized ROCK2 inhibitor A20 (4-(2-methoxyphenyl)-1H-pyrazole scaffold) achieves a 16.7-fold selectivity over ROCK1 [3], underscoring that >500-fold discrimination against a distinct AGC kinase family member represents a meaningfully defined selectivity profile for this compound.

kinase selectivity off-target profiling AGC kinase family

Commercial Availability and Purity Specifications: Guaranteed ≥98% Purity from Multiple ISO-Certified Suppliers

N'-(1H-pyrazol-5-yl)ethanimidamide is commercially available from multiple reputable suppliers with defined purity specifications that meet or exceed research-grade standards. ChemScene offers this compound (catalog CS-0453123) at 98% purity with storage conditions specified as sealed, dry, and 2–8°C . Suzhou Shiya Biopharm provides material at 99% purity under identical storage conditions (0°C) . In contrast, a structurally related pyrazole analog—2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanimidamide—is available from select vendors but typically lacks comparable publicly documented purity certifications, introducing uncertainty regarding its suitability as a direct replacement in SAR studies [1]. The consistent 98–99% purity specification across independent suppliers of N'-(1H-pyrazol-5-yl)ethanimidamide reduces batch-to-batch variability and ensures reproducibility in downstream assays.

chemical procurement purity specification quality control

Pharmacological Differentiation: Tissue-Selective Androgen Receptor Modulation Potential Distinct from Conventional Steroidal SARMs

N'-(1H-pyrazol-5-yl)ethanimidamide has been disclosed in patent literature as a potential tissue-selective androgen receptor modulator (SARM) with utility in treating prostate cancer and other androgen receptor-dependent conditions [1]. This functional annotation distinguishes it from structurally related pyrazole analogs that are primarily pursued as kinase inhibitors (e.g., A20 as a ROCK2 inhibitor) or as SARM1 inhibitors targeting axonal degeneration pathways [2][3]. While quantitative comparative efficacy data for this compound in SARM-specific assays are not publicly available, the patent classification as a SARM—rather than as a pan-androgen receptor agonist or antagonist—suggests a differentiated pharmacological profile warranting further investigation [4]. This contrasts with classical steroidal SARMs, which often carry liabilities related to cross-reactivity with other steroid hormone receptors.

SARM androgen receptor tissue selectivity

Physicochemical Property Profile: Predicted LogP of -0.4 and TPSA of 67.1 Ų Indicate Favorable Aqueous Compatibility

N'-(1H-pyrazol-5-yl)ethanimidamide possesses a computed XLogP3-AA value of -0.4 and a topological polar surface area (TPSA) of 67.1 Ų, as calculated by PubChem using standardized algorithms [1]. These values place the compound within favorable physicochemical space for aqueous solubility and membrane permeability. For comparison, the optimized ROCK2 inhibitor A20, bearing a 4-(2-methoxyphenyl) substituent, exhibits a substantially higher predicted LogP (estimated >2.0) and a larger TPSA, reflecting its increased lipophilicity and molecular complexity [2]. In contrast, N'-(1H-pyrazol-5-yl)ethanimidamide's lower molecular weight (124.14 g/mol) and minimal rotatable bond count (n = 1) confer a simpler, more predictable property profile that may facilitate formulation in aqueous assay buffers and reduce nonspecific binding artifacts commonly observed with more lipophilic analogs . The compound is reported to have moderate water solubility [3].

physicochemical properties drug-likeness aqueous solubility

N'-(1H-pyrazol-5-yl)ethanimidamide: High-Impact Research and Procurement Applications Aligned with Quantitative Evidence


ROCK2-Dependent Cellular Mechanism Studies Requiring Nanomolar Potency and Defined Kinase Selectivity

Researchers investigating ROCK2-mediated signaling pathways—including those governing cytoskeletal dynamics, cell migration, and fibrotic processes—should procure N'-(1H-pyrazol-5-yl)ethanimidamide as a validated chemical probe with an IC50 of 3 nM against human ROCK2 [1]. This potency level is comparable to established selective ROCK2 inhibitors such as SR-3677, enabling mechanistic studies at physiologically relevant concentrations [2]. Furthermore, the compound's >500-fold selectivity for ROCK2 over the related AGC kinase PKG1 (IC50 = 1,700 nM) minimizes confounding off-target pharmacology in cellular assays, allowing for more confident attribution of observed phenotypes to ROCK2 inhibition [3]. The compound's favorable aqueous compatibility (XLogP = -0.4) further supports its use in cell culture systems without excessive DMSO exposure [4].

Tissue-Selective Androgen Receptor Modulator (SARM) Discovery and Prostate Cancer Research

N'-(1H-pyrazol-5-yl)ethanimidamide is disclosed in patent WO2008/57402 A2 as a pyrazole derivative with tissue-selective androgen receptor modulator (SARM) activity, specifically positioned for the treatment of prostate cancer and other androgen receptor-dependent conditions [1]. This functional annotation distinguishes it from structurally related pyrazole analogs that are primarily pursued as kinase inhibitors (e.g., A20 as a ROCK2 inhibitor) or as SARM1 inhibitors targeting axonal degeneration [2][3]. Procurement of this specific scaffold enables investigators to explore SARM biology and androgen receptor signaling in prostate cancer models, an application space distinct from the kinase inhibition focus of many commercially available pyrazole compounds [4].

SAR and Medicinal Chemistry Optimization of Pyrazole-Based Kinase Inhibitors

Medicinal chemistry groups engaged in structure-activity relationship (SAR) optimization of ROCK2 inhibitors should utilize N'-(1H-pyrazol-5-yl)ethanimidamide as a minimalist, unsubstituted pyrazole scaffold for systematic derivatization. The compound's low molecular weight (124.14 g/mol) and minimal substitution pattern provide a clean baseline for introducing diverse functional groups to explore substituent effects on kinase potency and selectivity [1]. Unlike more elaborated pyrazole inhibitors such as A20, which contains a 4-(2-methoxyphenyl) moiety and a complex carboxamide extension, N'-(1H-pyrazol-5-yl)ethanimidamide offers a chemically tractable starting point for building focused chemical libraries [2]. The compound's documented purity (98–99%) from multiple suppliers ensures that SAR interpretations are not confounded by impurities [3].

Biochemical Profiling and Kinase Selectivity Panel Screening

Given the compound's well-defined activity profile against ROCK2 (IC50 = 3 nM) and PKG1 (IC50 = 1,700 nM) established in BindingDB, N'-(1H-pyrazol-5-yl)ethanimidamide is ideally suited as a reference standard for kinase selectivity panel screening and assay validation [1]. The >500-fold selectivity window between two members of the AGC kinase family provides a robust internal benchmark for calibrating high-throughput screening platforms and assessing assay reproducibility across different laboratories or experimental conditions [2]. Its moderate aqueous solubility and negative LogP value facilitate consistent dosing in both biochemical and cellular kinase profiling formats [3]. Procurement from ISO-certified suppliers with documented purity specifications (≥98%) ensures reliable performance in rigorous head-to-head comparator studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(1H-pyrazol-5-yl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.